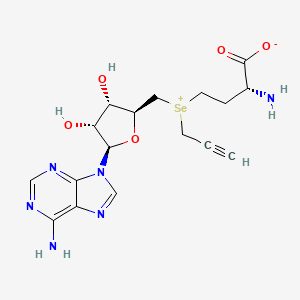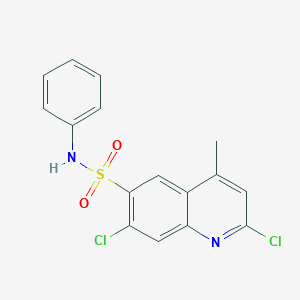
4,5-Dibromo-2H-1,2,3-triazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-2H-1,2,3-triazol-2-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the triazole ring and an amine group at the 2 position. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2H-1,2,3-triazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of diaminomaleonitrile with bromine. This reaction proceeds under mild conditions and yields the desired triazole compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of bromine as a reagent is common, and the reaction is typically carried out in a solvent such as acetonitrile or dichloromethane.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2H-1,2,3-triazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Cycloaddition Reactions: These reactions often require catalysts such as copper or palladium and are carried out under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.
Cycloaddition Reactions: Products include complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
4,5-Dibromo-2H-1,2,3-triazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2H-1,2,3-triazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4,5-Dicyano-1,2,3-triazole: Another triazole derivative with cyano groups instead of bromine atoms.
4,5-Dibromo-1H-1,2,3-triazole: Similar structure but lacks the amine group at the 2 position.
Uniqueness
4,5-Dibromo-2H-1,2,3-triazol-2-amine is unique due to the presence of both bromine atoms and an amine group, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C2H2Br2N4 |
|---|---|
Molecular Weight |
241.87 g/mol |
IUPAC Name |
4,5-dibromotriazol-2-amine |
InChI |
InChI=1S/C2H2Br2N4/c3-1-2(4)7-8(5)6-1/h5H2 |
InChI Key |
TVGNJDJZMJCLOX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN(N=C1Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13023234.png)



![7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13023274.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13023287.png)





![2-tert-Butyl 3-methyl(3S,7R,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13023305.png)


